4-Amino-6-bromobenzoxazole
Description
Contextualization within Benzoxazole (B165842) Heterocycle Chemistry
4-Amino-6-bromobenzoxazole belongs to the benzoxazole class of compounds, which are aromatic heterocyclic organic molecules. globalresearchonline.netwikipedia.org The core structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, a five-membered ring containing both an oxygen and a nitrogen atom. globalresearchonline.netchemicalbook.com This fusion results in a planar, stable, and aromatic system that serves as a crucial scaffold in numerous applications. wikipedia.orgchemicalbook.com
Benzoxazoles are recognized as important building blocks in the synthesis of pharmacologically relevant molecules due to their ability to engage in various noncovalent interactions. chemicalbook.com The oxygen and nitrogen atoms can act as hydrogen bond acceptors, while the planar benzene ring allows for π–π stacking and other hydrophobic interactions with biological macromolecules. chemicalbook.com Natural and synthetic benzoxazoles exhibit a wide spectrum of biological activities, and many derivatives are investigated for their potential as therapeutic agents in areas such as cancer, neurological disorders, and inflammation. nih.gov The inherent aromaticity of the benzoxazole core imparts relative stability, yet it also possesses reactive sites that permit functionalization for creating more complex structures. globalresearchonline.netwikipedia.org
Table 1: Properties of the Parent Benzoxazole Scaffold
| Property | Value |
| Molecular Formula | C₇H₅NO |
| Molar Mass | 119.123 g·mol⁻¹ |
| Appearance | White to light yellow solid |
| Melting Point | 27 to 30 °C |
| Boiling Point | 182 °C |
| Solubility in Water | Insoluble |
| Data for the parent compound, benzoxazole. wikipedia.org |
Significance of the Amino and Bromo Functional Groups in Organic Synthesis Research
The synthetic versatility of this compound is significantly enhanced by the presence of its two functional groups: the amino (-NH₂) group at position 4 and the bromo (-Br) group at position 6.
The bromo group is a highly valuable substituent in organic synthesis. Brominated heterocyclic compounds are not only known for a range of bioactivities but also serve as versatile intermediates for further chemical transformations. researchgate.net The carbon-bromine bond can be readily targeted in various reactions. It is a key precursor for nucleophilic aromatic substitution and, most notably, for catalytic cross-coupling reactions (like Suzuki, Heck, and Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the strategic attachment of diverse molecular fragments to the benzoxazole core, enabling the rapid exploration of chemical space to develop new compounds with desired properties. researchgate.net Bromination itself is a fundamental transformation, and the use of bromo-organic compounds is widespread in cyclization, ring-opening, and substitution reactions. acs.org
The amino group is also a critical functional handle in synthetic chemistry. It is a nucleophilic group, but its reactivity can be modulated. For instance, it can be acylated to form amides, which reduces its nucleophilicity and serves as a protective strategy during reactions at other parts of the molecule. libretexts.org Aromatic amines are precursors for diazotization reactions, where the amino group is converted into a diazonium salt. This intermediate can then be replaced by a wide variety of other functional groups, including halogens, hydroxyls, or cyano groups, offering another pathway for extensive molecular diversification. researchgate.net In some synthetic contexts, the direct conversion of aromatic amines into bromo- or chloro-compounds can be achieved using specific reagents like copper(II) halides. researchgate.net
Current Research Landscape and Identified Knowledge Gaps for this compound
While the benzoxazole scaffold is widely studied, specific research focusing exclusively on this compound is not extensively documented in publicly available literature. The compound is more frequently positioned as a strategic intermediate or a building block for the synthesis of more complex, biologically active molecules rather than an end product itself. For example, related structures such as bis(4-amino-2-bromo-6-methoxy)azobenzene have been synthesized and studied for their photoswitching properties. nih.gov Similarly, other research has explored the synthesis and biological properties of related bromo- and amino-substituted heterocyclic systems, such as 4-amino- and 4-bromo-4-norpyridoxol. nih.gov
The primary knowledge gap identified is the lack of dedicated studies on the specific biological profile and potential applications of this compound as a standalone agent. Its value is currently implied through its potential in synthetic chemistry. The dual functionality of the amino and bromo groups makes it an ideal candidate for creating libraries of novel benzoxazole derivatives. Future research could focus on:
Systematic derivatization: Using the bromo and amino groups as anchor points for parallel synthesis to generate a diverse library of 4,6-disubstituted benzoxazoles.
Biological screening: Evaluating the synthesized derivatives, and the parent compound itself, against various biological targets to uncover potential therapeutic activities.
Development of synthetic methodologies: Optimizing reaction conditions for transformations involving this compound to enhance its utility as a versatile chemical scaffold.
In essence, while the foundational chemistry underscores the potential of this compound, its full research landscape remains to be explored, marking it as a compound of interest for future synthetic and medicinal chemistry investigations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H,9H2 |
InChI Key |
QFXWICKATNQMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1N)N=CO2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 6 Bromobenzoxazole and Its Analogues
Direct Synthesis Approaches to the 4-Amino-6-bromobenzoxazole Core Scaffold
The most fundamental and direct approach to constructing the benzoxazole (B165842) core involves the condensation of an o-aminophenol with a suitable one-carbon component, such as a carboxylic acid, aldehyde, or orthoester. core.ac.ukresearchgate.net For a complex target like this compound, this strategy necessitates a highly substituted o-aminophenol precursor.
A common route involves the cyclization of 2-aminophenols with reagents like cyanogen (B1215507) bromide (BrCN) or by condensing them with carboxylic acid derivatives under dehydrating conditions. researchgate.netnih.gov For instance, the synthesis of 5-substituted 2-aminobenzoxazoles has been achieved by reacting the corresponding substituted 2-aminophenol (B121084) with BrCN in methanol. nih.gov Applying this to the target molecule, a hypothetical direct synthesis would start with 2,5-diamino-4-bromophenol. However, given the potential difficulty in synthesizing and handling such a precursor, a more practical approach often involves carrying the amino group in a protected or precursor form, such as a nitro group.
A general retrosynthetic analysis suggests that the benzoxazole core could be formed via thermal cyclodehydration of an amide intermediate, which itself is derived from the acylation of a substituted aminophenol. core.ac.uk This aminophenol precursor would be synthesized from a more readily available starting material, such as a nitrated resorcinol (B1680541) derivative. core.ac.uk
Table 1: Examples of Direct Benzoxazole Core Synthesis
| Precursors | Reagents and Conditions | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|
| o-Aminophenol derivatives, Carboxylic acids | Polyphosphoric acid (PPA), heat | 2-Substituted benzoxazoles | Varies | researchgate.net |
| 2-Aminophenols, Aldehydes | Samarium triflate, H₂O | 2-Substituted benzoxazoles | Good-Excellent | organic-chemistry.org |
| Substituted 2-Aminophenol, Cyanogen bromide | Methanol, reflux | 2-Aminobenzoxazole (B146116) derivatives | Good | nih.gov |
| 2-Aminophenol, NCTS, BF₃·Et₂O | 1,4-Dioxane, reflux, 24-30 h | 2-Aminobenzoxazole | - | acs.org |
NCTS: N-chlorosuccinimide
Functional Group Interconversion Strategies for Benzoxazole Precursors
Functional group interconversion (FGI) on a pre-formed benzoxazole ring is a powerful strategy for accessing derivatives that are difficult to synthesize directly. researchgate.netchemistryviews.org This is particularly relevant for installing the 4-amino group.
A primary FGI method is the reduction of a nitro group. A 6-bromo-4-nitrobenzoxazole precursor can be synthesized and subsequently reduced to the target this compound. Common reducing agents for this transformation include tin(II) chloride (SnCl₂·2H₂O), catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic media. nih.gov
Another notable FGI is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that can be used to form C-N bonds. acs.org This method has been applied to the synthesis of N-aryl-2-aminobenzoxazoles from benzoxazole-2-thiol precursors and could be adapted for other positions or substitution patterns under specific conditions. acs.org Additionally, one-step transformations of a precursor can yield various 2-substituted analogues; for example, a 2-amino-steroid-fused oxazole (B20620) can be converted to 2-thiolo, 2-amino, or 2-methoxy derivatives using reagents like carbon disulfide or cyanogen bromide. researchgate.net
Regioselective Bromination Techniques in Benzoxazole Systems
Achieving the correct substitution pattern on the benzene (B151609) ring of the benzoxazole is critical. The regioselective introduction of a bromine atom at the 6-position requires careful selection of the brominating agent and reaction conditions, taking into account the directing effects of the existing substituents.
The amino group is a strongly activating, ortho-, para-directing group, while the oxygen and nitrogen atoms of the benzoxazole ring also influence the electron density of the fused benzene ring. For a substrate like 4-aminobenzoxazole, direct bromination would likely lead to a mixture of products, with substitution occurring at the 5- and 7-positions, ortho and para to the amino group.
Therefore, a more controlled strategy is often employed:
Bromination before amination: Starting with a benzoxazole that has a deactivating or non-interfering group at the 4-position (e.g., a nitro group or no substituent), bromination can be directed to the 6-position.
Use of regioselective catalysts: Lanthanum(III) nitrate (B79036) hexahydrate has been reported as an efficient catalyst for the regioselective mono-bromination of aromatic amines and phenols at room temperature, which could be applied to benzoxazole systems. researchgate.net
Solvent effects: In the synthesis of 4,5-disubstituted oxazoles, the use of DMF as a solvent was found to be critical in improving the regioselectivity of bromination, a principle that may be transferable to benzoxazole systems. acs.org
Deprotonation of the benzoxazole at the 2-position with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) is another method to introduce bromine, although this targets the 2-position specifically. sci-hub.se
Table 2: Examples of Regioselective Bromination Conditions
| Substrate Type | Brominating Agent | Catalyst / Solvent | Key Finding | Reference(s) |
|---|---|---|---|---|
| Aromatic Amines & Phenols | Bromine | La(NO₃)₃·6H₂O | Highly efficient and regioselective mono-bromination | researchgate.net |
| 5-Substituted Oxazoles | N-Bromosuccinimide | DMF | Solvent plays a critical role in C-4/C-2 bromination ratio | acs.org |
Amination Routes and Amino Group Introduction into Bromobenzoxazoles
The introduction of the amino group at the 4-position of the 6-bromobenzoxazole core is a key synthetic challenge. As mentioned, the most common route is the reduction of a corresponding 4-nitro-6-bromobenzoxazole intermediate.
Direct C-H amination of benzoxazoles has also been developed, though these methods often show a strong preference for the 2-position. For example, copper-catalyzed oxidative C-H amination with primary amines has been used to synthesize 2-aminobenzoxazoles in very good yields. organic-chemistry.org Similarly, a facile method for direct oxidative amination of benzoxazoles using a heterocyclic ionic liquid as a catalyst has been reported, again targeting the 2-position. mdpi.com
For substitution at other positions, such as the 4-position, modern cross-coupling reactions are a powerful tool. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is highly effective for forming C-N bonds between aryl halides and amines. A synthetic strategy could thus involve the creation of a 4,6-dibromobenzoxazole intermediate, followed by a regioselective Buchwald-Hartwig amination at the 4-position. The relative reactivity of the C-Br bonds at the 4- and 6-positions would be a critical factor in the success of such an approach.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing the synthesis of a multi-substituted compound like this compound involves systematically refining the conditions for each synthetic step to maximize yield and purity. This includes screening catalysts, solvents, temperature, and reaction times.
For example, in the development of inhibitors based on a 4-amino-pyridazin-3(2H)-one scaffold, various modifications were made to optimize the structure for biological activity, a process underpinned by synthetic route optimization. core.ac.uk In catalytic reactions, screening different ligands and metal sources is standard practice. The screening of various silver salts and catalysts for the heteroarylation of quinoline (B57606) N-oxides with benzoxazoles demonstrated significant variation in yield based on the specific reagents used. rsc.org
In the context of this compound synthesis, optimization could involve:
Cyclization Step: Comparing different condensing agents (e.g., PPA, Eaton's reagent, BrCN) and temperatures to improve the yield of the core benzoxazole ring.
Bromination Step: Testing various brominating agents (NBS, Br₂) and catalysts to achieve the highest regioselectivity for the 6-position.
Amination Step: For nitro group reduction, comparing different reducing systems to find conditions that avoid side reactions, such as debromination. For coupling reactions, extensive screening of palladium catalysts, ligands, and bases is often necessary.
Catalytic Methodologies in this compound Synthesis
Catalysis is central to the modern synthesis of heterocyclic compounds, offering efficiency, selectivity, and milder reaction conditions. The synthesis of this compound and its analogues can leverage a wide array of catalytic systems.
Cyclization Catalysts: Brønsted or Lewis acids like samarium triflate, PEG-SO₃H, and iron(III) chloride are often used to catalyze the condensation and cyclization of o-aminophenols with aldehydes or carboxylic acids. organic-chemistry.orgarabjchem.org
Cross-Coupling Catalysts: Palladium complexes are paramount for C-N (Buchwald-Hartwig amination) and C-C (Suzuki, Heck) bond formations, which are essential for introducing the amino group or other functionalities. organic-chemistry.orgacs.org Copper catalysts are also widely used, particularly for Ullmann-type couplings and C-H aminations. organic-chemistry.org
Metal-Free Catalysis: To enhance the green profile of the synthesis, metal-free catalysts have been developed. Ionic liquids can act as reusable catalysts for direct oxidative amination reactions. mdpi.comnih.gov
Biocatalysis: Engineered enzymes, such as Vitreoscilla hemoglobin with a cobalt porphyrin cofactor, have been shown to catalyze the oxidative cyclization to form 2-aminobenzoxazoles in water under aerobic conditions, representing a green and efficient method. rsc.org
Table 3: Selected Catalytic Methods in Benzoxazole Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| Oxidative Cyclization | Vitreoscilla hemoglobin (cobalt porphyrin) | 2-aminophenol, amine | 2-Aminobenzoxazoles | rsc.org |
| Oxidative Cyclization | FeCl₃, H₂O₂ | Benzoxazole, secondary amine | 2-Aminobenzoxazoles | rsc.org |
| Condensation | ZnS Nanoparticles | o-aminophenol, aldehyde | 2-Substituted benzoxazoles | ajgreenchem.com |
| Oxidative Amination | 1-butylpyridinium iodide (Ionic Liquid) | Benzoxazole, secondary amine | 2-Aminobenzoxazoles | mdpi.comnih.gov |
Green Chemistry Principles and Sustainable Synthetic Routes
Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key strategies include the use of safer solvents, renewable starting materials, and catalytic methods that minimize waste.
Use of Greener Solvents: Water has been employed as a solvent for the one-step synthesis of benzoxazole-2-thiols, providing an efficient and environmentally friendly method. rsc.org
Reusable Catalysts: The use of heterogeneous catalysts like copper(II) ferrite (B1171679) or zinc sulfide (B99878) nanoparticles allows for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. organic-chemistry.orgajgreenchem.com Similarly, ionic liquids used in amination reactions can be recycled. mdpi.comnih.gov
Atom Economy: Reactions that incorporate most of the atoms from the reactants into the final product are considered atom-economical. Electrochemical oxidation/cyclization reactions that generate only H₂ as a byproduct are excellent examples of this principle. organic-chemistry.org
Energy Efficiency: The use of microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. sioc-journal.cn
Continuous Flow Synthesis: Flow chemistry offers improved safety, efficiency, and scalability over traditional batch processes. A life cycle assessment comparing batch and continuous flow syntheses of 2-aryl benzoxazoles demonstrated that the flow approach could reduce carbon emissions by 85% and significantly lower energy and solvent consumption. rsc.org
By integrating these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also sustainable.
Chemical Transformations and Derivatization Strategies for 4 Amino 6 Bromobenzoxazole
Reactions Involving the 4-Amino Moiety
The amino group at the 4-position of the benzoxazole (B165842) ring is a key site for nucleophilic reactions, allowing for the introduction of various substituents through acylation, alkylation, sulfonylation, diazotization, and condensation reactions.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the 4-amino group facilitates its reaction with acylating, alkylating, and sulfonylating agents to form amide, alkylamine, and sulfonamide linkages, respectively.
Acylation: This reaction involves the treatment of 4-Amino-6-bromobenzoxazole with acyl halides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. nih.govtubitak.gov.tr The amino group's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an N-acylated product. These reactions are often carried out under mild conditions. The use of an acidic medium can prevent the acylation of the amino group by protonating it. nih.gov
Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group displaces the halide from the alkylating agent. Base-mediated alkylation of related sulfonamides has been demonstrated as a viable strategy for N-alkylation. monash.edu
Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base, such as pyridine, yields the corresponding sulfonamide. nih.gov This reaction is a common method for synthesizing sulfonamide derivatives, which are of significant interest in medicinal chemistry.
Table 1: Examples of Acylation, Alkylation, and Sulfonylation Reactions
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl Halide/Anhydride (B1165640), Base | N-Acyl-4-amino-6-bromobenzoxazole |
| Alkylation | Alkyl Halide, Base | N-Alkyl-4-amino-6-bromobenzoxazole |
| Sulfonylation | Sulfonyl Chloride, Base | N-(6-bromobenzoxazol-4-yl)sulfonamide |
Diazotization and Subsequent Transformations
The 4-amino group can be converted into a diazonium salt, a highly versatile intermediate that can undergo a variety of subsequent transformations. The diazotization process typically involves treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or nitric acid, at low temperatures (0-5 °C). openmedicinalchemistryjournal.comgoogle.com
The resulting diazonium salt, 6-bromo-1,3-benzoxazol-4-diazonium, can then be subjected to various reactions:
Sandmeyer-type Reactions: The diazonium group can be replaced by a wide range of substituents, including halides, cyanide, and hydroxyl groups, using appropriate copper(I) salts.
Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. core.ac.uk This reaction is fundamental in the synthesis of azo dyes. In some cases, the in-situ formed diazonium salt can undergo homocyclotrimerization. openmedicinalchemistryjournal.com
Table 2: Diazotization and Subsequent Reactions
| Initial Reaction | Reagents | Intermediate | Subsequent Reaction | Reagents | Final Product |
| Diazotization | NaNO₂, H₂SO₄, 0-5 °C | 6-bromo-1,3-benzoxazol-4-diazonium salt | Azo Coupling | Activated Aromatic Compound | Azo-substituted benzoxazole |
Condensation Reactions with Carbonyl Compounds
The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The reversibility of this reaction often requires the removal of water to drive the equilibrium towards the imine product. wikipedia.orgresearchgate.net These imine derivatives can serve as intermediates for the synthesis of more complex heterocyclic systems. nih.gov
Reactions Involving the 6-Bromo Moiety
The bromine atom at the 6-position of the benzoxazole ring is a key handle for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. The reactivity order for aryl halides in many of these reactions is generally I > Br > Cl. wuxiapptec.com
Suzuki Coupling: This reaction involves the coupling of the 6-bromo-substituent with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. scirp.orgharvard.edu This method is widely used for the formation of biaryl structures. The reaction can be performed in a variety of solvents, including aqueous mixtures. harvard.edunih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 6-bromo-substituent and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.netmdpi.com Nickel-catalyzed Sonogashira couplings have also been developed. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the 6-bromo-substituent with a primary or secondary amine. wikipedia.orgorganic-chemistry.org A variety of phosphine (B1218219) ligands have been developed to facilitate this transformation with a wide range of amines. wuxiapptec.comrsc.org The choice of base and solvent is also critical for the success of the reaction. researchgate.net
Table 3: Cross-Coupling Reactions at the 6-Bromo Position
| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) | e.g., K₂CO₃, NaOEt | 6-Aryl/Vinyl-4-aminobenzoxazole |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base (e.g., Et₃N) | 6-Alkynyl-4-aminobenzoxazole |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Phosphine ligand | e.g., NaOtBu, Cs₂CO₃ | 6-(Amino)-4-aminobenzoxazole |
Nucleophilic Aromatic Substitution Reactions
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups on the aromatic ring can facilitate these reactions. libretexts.org In nucleophilic aromatic substitution (SNAr), a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is favored by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com Although the benzoxazole ring itself has some electron-withdrawing character, SNAr reactions at the 6-position of this compound would likely require strong nucleophiles and potentially harsh reaction conditions, or further activation of the ring system. The reactivity order for leaving groups in SNAr is often F > Cl > Br > I. youtube.com
Lithiation and Subsequent Electrophilic Quenching Reactions
While specific studies on the lithiation of this compound are not extensively reported in the literature, the reactivity of analogous aromatic and heterocyclic systems provides a strong basis for predicting its behavior. Lithiation is a powerful tool for C-H activation or halogen-metal exchange, creating a nucleophilic carbon center that can be trapped with a wide array of electrophiles.
Two primary pathways for the lithiation of this compound can be envisaged: directed ortho-metalation (DoM) and halogen-metal exchange.
Directed ortho-Metalation (DoM): The amino group is a potent directed metalation group (DMG). Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would be expected to selectively deprotonate the C5 position, which is ortho to the amino group. The resulting organolithium species is stabilized by coordination with the lithium cation. Subsequent quenching with an electrophile would introduce a substituent at the C5 position.
Halogen-Metal Exchange: The carbon-bromine bond at the C6 position is susceptible to exchange with an organolithium reagent, typically n-BuLi or t-butyllithium (t-BuLi), at low temperatures. This reaction is often faster than ortho-deprotonation and would generate a lithiated species at the C6 position, which can then react with electrophiles.
The competition between these two pathways would be influenced by the choice of base, solvent, and temperature. Once formed, the lithiated intermediate can be quenched with various electrophiles to install new functional groups, as illustrated in the hypothetical reaction scheme below.
Table 1: Potential Electrophilic Quenching of Lithiated this compound
| Electrophile | Reagent Example | Potential Product (at C5 or C6) |
|---|---|---|
| Carbonyl Compounds | Acetone, Benzaldehyde | Tertiary or Secondary Alcohol |
| Alkyl Halides | Methyl Iodide | Methylated derivative |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid derivative |
| Silylation | Trimethylsilyl (B98337) chloride (TMSCl) | Silylated derivative |
Transformations of the Benzoxazole Ring System
The benzoxazole ring is generally stable but can undergo specific transformations under certain conditions. For amino-substituted benzoxazoles, hydrolysis represents a potential reaction pathway. While direct studies on the 4-amino isomer are scarce, a United States Patent reports that the related compound, 2-amino-6-bromobenzoxazole (B1265573), can be converted to 2-hydroxy-6-bromobenzoxazole (also known as 6-bromobenzoxazolin-2-one) by refluxing in 1 N hydrochloric acid. googleapis.com
This transformation involves the hydrolysis of the 2-amino group to a carbonyl group, effectively converting the 2-aminobenzoxazole (B146116) into a benzoxazolinone. It is plausible that this compound could undergo a similar transformation under harsh acidic conditions, potentially leading to ring-opening or modification, although the reactivity of the C4-amino group might differ significantly from a C2-amino group which is part of an aminal-like structure.
Synthesis of Novel Heterocyclic Systems Incorporating this compound Substructures
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex, fused, or linked heterocyclic systems. The bromo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions, while the amino group can serve as a nucleophile or a point of attachment for other moieties.
Palladium-Catalyzed Cross-Coupling Reactions: The C6-bromo position is a prime site for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental methods for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with a variety of aryl or heteroaryl boronic acids or esters. This strategy allows for the direct linkage of another heterocyclic ring system to the C6 position of the benzoxazole core, generating biaryl structures. The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine ligand and a base. scirp.orgfishersci.co.ukorganic-chemistry.org
Buchwald-Hartwig Amination: This method would enable the coupling of a wide range of primary or secondary amines, including other heterocycles containing an N-H group, to the C6 position. This reaction provides a powerful route to synthesize N-arylated derivatives. nih.govwikipedia.org
Table 2: Representative Conditions for Cross-Coupling Reactions
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |
Derivatization of the Amino Group: The amino group at the C4 position can be readily acylated or used to build larger structures. Research on the isomeric 2-amino-6-bromobenzoxazole has shown that it can be coupled with N-phthalylamino acids using dicyclohexylcarbodiimide (B1669883) (DCC) to form dipeptide derivatives. asianpubs.org A similar strategy could be applied to the 4-amino group of the title compound to synthesize novel peptide-heterocycle conjugates.
Mechanistic Investigations of Key Chemical Transformations
Specific mechanistic studies for the transformations of this compound have not been reported. However, the mechanisms of the key reactions discussed are well-established in the broader chemical literature.
The catalytic cycle for the Suzuki-Miyaura reaction is generally understood to involve:
Oxidative Addition: The aryl bromide (this compound) adds to a Pd(0) complex to form a Pd(II) species.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, typically facilitated by a base.
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. scirp.org
The Buchwald-Hartwig amination follows a similar catalytic cycle:
Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex and is deprotonated by the base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed, yielding the arylated amine product and regenerating the Pd(0) catalyst. nih.govwikipedia.orgresearchgate.net
For lithiation reactions , the mechanism is a straightforward acid-base reaction (deprotonation) or a four-centered transition state for the halogen-metal exchange. The precise pathway and the stability of the resulting organolithium intermediate are highly dependent on the electronic nature of the substrate and the reaction conditions.
Advanced Spectroscopic and Structural Characterization of 4 Amino 6 Bromobenzoxazole
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For 4-Amino-6-bromobenzoxazole, with a molecular formula of C₇H₅BrN₂O, the theoretical exact mass is calculated to be 211.95853 Da. nih.gov Experimental data from HRMS would be expected to align closely with this value, typically within a few parts per million (ppm), confirming the elemental composition and the presence of the bromine isotope. The technique is also invaluable for identifying fragment ions, which can provide further structural information.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Exact Mass | 211.95853 Da |
Data sourced from PubChem. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into the electronic structure and conformation of a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The aromatic protons on the benzene (B151609) ring would exhibit signals in the downfield region, typically between 6.5 and 8.0 ppm, influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the benzoxazole (B165842) ring system would resonate at distinct chemical shifts. The carbon attached to the bromine atom would be significantly influenced, and the carbons of the oxazole (B20620) ring would have characteristic shifts reflecting their heteroatomic environment.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms in the aromatic ring. sdsu.edu This helps in assigning the signals of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This experiment is crucial for unambiguously assigning the ¹H and ¹³C signals to their respective atoms in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is particularly useful for identifying the connectivity across the entire molecular framework, including the connections between the benzene ring, the oxazole ring, and the amino group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole ring would likely be observed around 1630-1690 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also provide valuable information. aps.org Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-Br bond could also be observed. researchgate.net
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | N-H Stretch | 3300 - 3500 |
| Oxazole Ring | C=N Stretch | 1630 - 1690 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Bromoalkane | C-Br Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. spectroscopyonline.com The benzoxazole core, being an aromatic heterocyclic system, is expected to exhibit strong UV absorption. The presence of the amino group (an auxochrome) and the bromine atom will influence the position and intensity of the absorption maxima (λ_max_). Generally, aromatic amines show absorption bands that can extend into the near-UV region. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. biocompare.com Many benzoxazole derivatives are known to be fluorescent. The fluorescence properties of this compound, including its emission spectrum and quantum yield, would provide insights into its excited state behavior and potential applications in areas like fluorescent probes. The nature and position of substituents on the benzoxazole ring are known to significantly affect the fluorescence characteristics.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. jhu.edu This data is crucial for understanding the planarity of the benzoxazole system and the conformation of the amino group relative to the ring.
Furthermore, X-ray crystallography reveals the supramolecular structure, which includes how the molecules pack in the crystal lattice and the nature of intermolecular interactions such as hydrogen bonding (from the amino group) and halogen bonding (from the bromine atom). These interactions are fundamental to the physical properties of the solid material.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful analytical technique for the stereochemical characterization of chiral molecules. nih.govnih.gov It measures the differential absorption of left and right circularly polarized light by a chromophore that is either intrinsically chiral or situated in a chiral environment. photophysics.com While research on the chiroptical properties of chiral derivatives of this compound is not yet available in published literature, the principles of chiroptical spectroscopy suggest that such derivatives would exhibit distinct CD spectra, providing valuable insights into their absolute configuration and conformation in solution.
The introduction of a chiral center into the this compound scaffold would render the molecule optically active. The benzoxazole core, along with the amino and bromo substituents, would act as a chromophore. The electronic transitions of this chromophore would be perturbed by the chiral environment, leading to non-zero CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore.
For instance, if a chiral substituent were introduced at the amino group or on a side chain attached to the benzoxazole ring, the resulting enantiomers would be expected to produce mirror-image CD spectra. This characteristic is fundamental for the assignment of absolute configuration. In studies of related chiral heterocyclic systems, such as binaphthyl-azobenzene cyclic dyads, significant changes in CD spectra were observed upon photoisomerization, reflecting distinct conformational states. mdpi.com Similarly, for chiral derivatives of this compound, different conformations or the presence of different stereoisomers would likely lead to unique CD signatures.
The utility of CD spectroscopy has been demonstrated in the structural elucidation of complex chiral molecules containing heterocyclic moieties. For example, it has been used to assign the absolute configuration of chiral-at-iridium complexes featuring benzimidazole (B57391) ligands, which are structurally related to benzoxazoles. mdpi.com This underscores the potential of CD spectroscopy as a crucial tool for the stereochemical analysis of novel chiral derivatives of this compound.
Although no experimental data is currently available, a hypothetical study of a pair of enantiomeric this compound derivatives would likely yield data that could be presented as follows. The table illustrates the expected nature of the data, with specific values being representative of those found for other chiral organic molecules.
Representative Data Table from a Hypothetical Circular Dichroism Study
| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] |
|---|---|---|
| (R)-enantiomer | 280 | +15,000 |
| 250 | -25,000 | |
| (S)-enantiomer | 280 | -14,800 |
| 250 | +25,200 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound derivatives.
Future research into the synthesis and chiroptical characterization of chiral this compound derivatives would be a valuable contribution to the field of stereochemistry and materials science, potentially enabling the development of new chiroptical sensors or enantioselective catalysts.
Theoretical and Computational Chemistry Studies of 4 Amino 6 Bromobenzoxazole
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)
There is no specific literature detailing Density Functional Theory (DFT) calculations for the electronic structure of 4-Amino-6-bromobenzoxazole. Such studies on other benzoxazole (B165842) derivatives typically investigate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential to understand the molecule's reactivity and interaction with biological targets. nih.gov
Prediction of Spectroscopic Properties and Comparison with Experimental Data
No computational studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound and comparing them with experimental data have been found in the surveyed literature. This type of analysis is crucial for confirming the molecular structure and understanding its electronic transitions.
Conformational Analysis and Energy Landscape Mapping
Detailed conformational analysis and energy landscape mapping for this compound are not available. For other flexible benzoxazole derivatives, these studies are performed to identify the most stable conformations and understand the energy barriers between them, which can influence their biological activity. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
There is a lack of published molecular dynamics (MD) simulations for this compound that would provide insights into its intermolecular interactions and behavior in different solvents. MD simulations are powerful tools for examining how a molecule interacts with its environment, including water molecules or biological macromolecules.
Prediction of Reactivity and Reaction Pathways for Derivatization
While the synthesis of various benzoxazole derivatives is an active area of research, specific computational predictions of reactivity and reaction pathways for the derivatization of this compound are not documented. tandfonline.com Such studies would typically use quantum chemical calculations to identify reactive sites and model the transition states of potential reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular parameters)
QSAR studies have been conducted on various sets of benzoxazole derivatives to correlate their structural features with their biological activities. bohrium.comfigshare.com These studies often use molecular descriptors derived from the compounds' structures to build predictive models. However, no QSAR models specifically including this compound and focusing on its molecular parameters were found. Public databases do provide some computed molecular descriptors for related compounds, which could potentially be used in future QSAR studies. nih.gov
While direct computational studies on this compound are scarce, chemical databases like PubChem provide some basic computed properties for this molecule and its isomers.
Table 1: Computed Properties for Benzoxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C7H5BrN2O | 213.03 | Data not available |
| 2-Amino-6-bromobenzoxazole (B1265573) | C7H5BrN2O | 213.03 | 2.5 nih.gov |
Note: The XLogP3 value, a measure of hydrophobicity, is available for the 2-amino isomer but not explicitly for the 4-amino isomer in the searched databases.
Applications of 4 Amino 6 Bromobenzoxazole As a Synthetic Building Block and Reagent
Role in Complex Heterocycle and Natural Product Synthesis
The inherent reactivity of 4-Amino-6-bromobenzoxazole makes it a key starting material for the synthesis of more complex heterocyclic systems. The amino group can be readily acylated or alkylated, while the bromine atom is susceptible to a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse substituents and the construction of fused ring systems.
For instance, the amino group can be derivatized with various amino acids to form amide linkages. In one study, 2-amino-6-bromobenzoxazole (B1265573) was reacted with N-Pht-amino acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) to yield 2-(N-Pht-aminoacyl)amino-6-bromobenzoxazoles. Subsequent hydrazinolysis afforded the free 2-(N-aminoacyl)amino-6-bromobenzoxazole derivatives. asianpubs.org This methodology provides a pathway to novel peptide-like structures incorporating the benzoxazole (B165842) scaffold.
The development of new synthetic methods is crucial for accessing complex molecules. universite-paris-saclay.fr The synthesis of various N-disubstituted amino acids has been achieved through several established methods. google.com The unique substitution pattern of this compound also makes it an attractive precursor for the total synthesis of natural products that contain a benzoxazole moiety. While specific examples of its direct use in the total synthesis of a named natural product are not prevalent in the readily available literature, its potential is evident from the synthesis of related complex structures. nih.gov The strategic placement of the amino and bromo groups allows for sequential and regioselective modifications, a key aspect in the lengthy and intricate pathways of natural product synthesis. universite-paris-saclay.frnih.gov
Precursor for Advanced Materials and Functional Molecules
The benzoxazole core is a known fluorophore, and derivatives of this compound can be utilized in the development of advanced materials with specific optical and electronic properties. The amino and bromo substituents provide handles for tuning these properties through the introduction of various functional groups. For example, the bromine atom can be replaced with aryl or heteroaryl groups via cross-coupling reactions, extending the π-conjugated system and potentially shifting the fluorescence emission wavelength.
The synthesis of 7-nitrobenz-2,1,3-oxadiazole (NBD) derivatives, which are highly useful fluorescent tags, highlights the utility of related amino-substituted heterocyclic compounds in creating functional molecules. ucla.edu While not directly involving this compound, the principles of synthesizing fluorescent probes through the modification of amino- and halo-substituted heterocycles are transferable. The amino group of this compound could be similarly exploited to attach it to biomolecules, creating probes for biological imaging or sensing applications.
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.netijpsr.com this compound is an ideal scaffold for combinatorial library synthesis due to its two distinct points of diversity.
The amino group can be acylated, sulfonylated, or reacted with a variety of isocyanates or isothiocyanates to introduce a wide range of R1 groups. Subsequently, the bromine atom can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a second point of diversity (R2). This "two-dimensional" diversification strategy allows for the creation of a vast number of unique compounds from a single starting material.
The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. google.com By attaching the this compound scaffold to a solid support, excess reagents and byproducts can be easily removed by filtration, simplifying the purification process. researchgate.net This approach has been successfully applied to the synthesis of libraries of 2-aminobenzoxazole (B146116) derivatives, demonstrating the feasibility of using such scaffolds in a combinatorial fashion. google.com The generation of such libraries is instrumental in the discovery of new bioactive molecules. nih.gov
Development of Novel Organocatalysts or Ligands Featuring the Benzoxazole Moiety
The field of organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis. nih.govd-nb.infoscienceopen.com Chiral molecules containing heterocyclic scaffolds can often serve as effective organocatalysts or as ligands for metal catalysts in asymmetric synthesis. The rigid benzoxazole framework of this compound, combined with the potential for introducing chiral moieties via the amino group, makes it an interesting candidate for the development of new catalysts and ligands.
For example, the amino group could be functionalized with a chiral amine or a proline derivative to create a bifunctional organocatalyst. nih.gov Such catalysts could potentially be employed in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. mdpi.com The bromine atom offers a site for further modification, allowing for the fine-tuning of the catalyst's steric and electronic properties to optimize its activity and selectivity. While specific examples of organocatalysts or ligands derived directly from this compound are not yet widely reported, the principles of catalyst design suggest its potential in this area. nih.gov
Compound Information Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₇H₅BrN₂O | 213.03 |
| 2-Amino-6-bromobenzoxazole | 52112-66-0 | C₇H₅BrN₂O | 213.03 |
| 7-nitrobenz-2,1,3-oxadiazole (NBD) | Not available | C₆H₃N₃O₃ | 165.11 |
| Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ | 206.33 |
Investigations into Molecular Recognition and Mechanistic Biological Interactions of 4 Amino 6 Bromobenzoxazole Derivatives
Ligand-Protein Binding Studies (e.g., enzyme inhibition mechanisms, receptor interaction profiles)
While specific ligand-protein binding studies for 4-Amino-6-bromobenzoxazole are not extensively documented in publicly available literature, research on its derivatives offers significant insights into potential enzyme inhibition and receptor interaction profiles. The benzoxazole (B165842) core, substituted at various positions, has been identified as a versatile scaffold for engaging with biological targets.
One area of investigation for benzoxazole derivatives has been in the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. For instance, a series of 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes. lookchem.com These studies often employ the Ellman method for determining enzyme inhibition and utilize molecular docking to understand the binding modes. lookchem.com Some of these derivatives have shown potent, mixed-type dual inhibition of both AChE and BChE, suggesting they interact with both the catalytic active site and the peripheral anionic site of the enzymes. nih.gov
In a study focused on aminoacyl derivatives of 2-aminobenzoxazole (B146116), including those derived from 2-amino-6-bromobenzoxazole (B1265573), antibacterial activity was observed. While the exact protein targets were not elucidated in this study, the activity suggests that these compounds bind to and inhibit essential bacterial enzymes or proteins. The nature of these interactions, whether competitive, non-competitive, or otherwise, remains a subject for further investigation.
The binding affinity of a ligand to a protein is a critical parameter in these studies and is often quantified by the equilibrium dissociation constant (K D ) or the half-maximal inhibitory concentration (IC 50 ). For many benzoxazole derivatives targeting enzymes, these values have been determined through various bioassays. lookchem.com
Table 1: Enzyme Inhibition Data for Selected Benzoxazole Derivatives
| Compound Derivative | Target Enzyme | Inhibition (IC50) | Reference |
|---|---|---|---|
| 2-Aryl-6-carboxamide benzoxazole derivative (Compound 36) | Acetylcholinesterase (AChE) | 12.62 nM | lookchem.com |
| 2-Aryl-6-carboxamide benzoxazole derivative (Compound 36) | Butyrylcholinesterase (BChE) | 25.45 nM | lookchem.com |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 69.3 nM | lookchem.com |
| Donepezil (Reference Drug) | Butyrylcholinesterase (BChE) | 63.0 nM | lookchem.com |
In Vitro Biochemical Pathway Modulation and Mechanistic Characterization
The biological activity of this compound derivatives suggests their involvement in the modulation of specific biochemical pathways. While the parent compound's pathway interactions are not detailed, the activities of its derivatives provide clues to their mechanisms of action.
For example, the antibacterial effects of aminoacyl derivatives of 2-amino-6-bromobenzoxazole point to the disruption of crucial bacterial pathways. These could include cell wall synthesis, protein synthesis, or nucleic acid replication. The study demonstrated that certain derivatives exhibited moderate activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. This indicates a potential mechanism involving interference with peptidoglycan synthesis or other pathways specific to these organisms.
In the context of cholinesterase inhibitors, the modulation of cholinergic pathways is the primary mechanism. lookchem.com By inhibiting AChE and BChE, these benzoxazole derivatives increase the concentration and duration of action of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This modulation has therapeutic implications for conditions characterized by cholinergic deficits. lookchem.com
Furthermore, other benzoxazole derivatives have been investigated for their role in modulating pathways related to cancer and inflammation. For instance, some have been found to inhibit lipoxygenases, enzymes involved in the production of inflammatory mediators. The ability of these compounds to interfere with such signaling cascades underscores the therapeutic potential of the benzoxazole scaffold.
Structural Basis of Molecular Interactions via Co-crystallization and Computational Docking
Understanding the three-dimensional interactions between a ligand and its target protein is crucial for rational drug design. Co-crystallization and computational docking are two powerful techniques used to elucidate these structural details.
Co-crystallization involves forming a crystalline complex of the target protein and the ligand, which is then analyzed using X-ray crystallography to determine the precise binding mode. While there are no specific reports on the co-crystallization of this compound with a protein target, this technique is widely used for related compounds. Successful co-crystallization provides unambiguous information about the ligand's conformation, orientation, and the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex.
Computational Docking is a virtual method that predicts the preferred binding orientation of a ligand to a protein. This technique is particularly useful when experimental structures are unavailable. Molecular docking studies on 2-aryl-6-carboxamide benzoxazole derivatives targeting cholinesterases have revealed key interactions within the enzyme's active site. lookchem.comnih.gov These studies show that the benzoxazole core can fit into the active site gorge, with substituents forming hydrogen bonds and pi-pi stacking interactions with key amino acid residues like tryptophan and tyrosine. lookchem.com For example, in the case of a potent inhibitor, docking studies showed interactions with both the catalytic and peripheral anionic sites of the cholinesterases. nih.gov
Table 2: Illustrative Docking Scores for a Benzoxazole Derivative
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 36 (2-aryl-6-carboxamide benzoxazole derivative) | Acetylcholinesterase (AChE) | -7.29 | nih.gov |
| Compound 36 (2-aryl-6-carboxamide benzoxazole derivative) | Butyrylcholinesterase (BChE) | -6.71 | nih.gov |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -6.49 | nih.gov |
| Donepezil (Reference Drug) | Butyrylcholinesterase (BChE) | -5.057 | nih.gov |
Cheminformatics and Virtual Screening for Potential Molecular Targets
Cheminformatics and virtual screening are computational tools that play a vital role in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify potential drug candidates.
Cheminformatics involves the analysis of chemical data to establish structure-activity relationships (SAR). By comparing the chemical structures and biological activities of a series of compounds, researchers can identify the chemical features that are important for a desired biological effect. For this compound and its derivatives, cheminformatics could be used to analyze how different substituents on the benzoxazole ring affect their antibacterial or enzyme-inhibitory activity. This can help in designing new derivatives with improved potency and selectivity.
Virtual Screening is a computational technique used to search large databases of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. There are two main approaches:
Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds and score their potential binding affinity.
Ligand-based virtual screening (LBVS): When the structure of the target is unknown, this method uses the chemical structure of known active compounds to find other molecules with similar properties.
While no published studies have specifically identified this compound as a hit from a virtual screening campaign, this compound and its derivatives could be included in chemical libraries for such screenings. For example, a virtual screen could be performed against a panel of bacterial enzymes to identify potential targets for its observed antimicrobial activity. The results of such a screen would provide a list of putative protein targets that could then be validated experimentally.
Analytical Method Development for Research Scale Purity and Quantification of 4 Amino 6 Bromobenzoxazole
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For 4-Amino-6-bromobenzoxazole, a reverse-phase HPLC (RP-HPLC) method is proposed, leveraging a non-polar stationary phase to separate the analyte from potential impurities of varying polarities.
A gradient elution method is often preferred for purity profiling as it can resolve a wider range of impurities with different physicochemical properties within a single analytical run. chromatographyonline.comchromatographyonline.comresearchgate.netsigmaaldrich.com The development of a robust HPLC method would involve the systematic optimization of parameters such as the stationary phase, mobile phase composition, gradient profile, flow rate, and detection wavelength.
A suitable starting point for method development would be a C18 column, which is a versatile and widely used stationary phase for the separation of a broad range of aromatic and moderately polar compounds. obrnutafaza.hrhelixchrom.comglsciencesinc.com The mobile phase would typically consist of an aqueous component (such as water with a pH-modifying additive like formic acid or trifluoroacetic acid to ensure consistent ionization of the amino group) and an organic modifier (commonly acetonitrile (B52724) or methanol). tandfonline.com
The UV-Vis spectrum of benzoxazole (B165842) derivatives generally shows strong absorbance in the UV region, making UV detection a suitable choice. scielo.brscielo.br The optimal detection wavelength would be determined by analyzing the UV spectrum of a pure sample of this compound, likely in the range of 254-320 nm.
Table 1: Proposed HPLC Method Parameters for Purity Profiling of this compound
| Parameter | Proposed Condition |
| Chromatographic System | High-Performance Liquid Chromatograph with Gradient Capability and UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (To be optimized based on UV spectrum) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
This method would be validated for specificity, linearity, accuracy, precision, and sensitivity (LOD and LOQ) according to established guidelines to ensure its suitability for routine purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis
While HPLC is ideal for the primary analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. These could include residual solvents or volatile by-products.
Given the relatively high boiling point expected for this compound, direct GC analysis might require high temperatures that could lead to degradation. Therefore, the primary application of GC-MS in this context is for the analysis of more volatile potential impurities. The use of a general-purpose capillary column, such as one coated with a 5% phenyl-polysiloxane, is a common starting point for method development.
Electron Ionization (EI) is a standard ionization technique in GC-MS that provides reproducible fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities by comparison with mass spectral libraries. chromatographyonline.comscioninstruments.com For brominated compounds, the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a characteristic signature in the mass spectrum, aiding in the identification of bromine-containing fragments. osti.gov
Table 2: Proposed GC-MS Method Parameters for Volatile Impurity Analysis
| Parameter | Proposed Condition |
| Chromatographic System | Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-polysiloxane |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
This method would allow for the separation and identification of a wide range of potential volatile impurities.
Spectrophotometric and Potentiometric Titration Methods for Concentration Determination
For the accurate determination of the concentration of a bulk sample of this compound, spectrophotometric and potentiometric titration methods offer straightforward and cost-effective alternatives to chromatographic techniques.
Spectrophotometric Method:
This method would be based on the inherent UV absorbance of the this compound molecule. scielo.brscielo.br A pure, well-characterized standard of the compound would be required to create a calibration curve. The absorbance of solutions of known concentrations would be measured at the wavelength of maximum absorbance (λmax), which would be determined by scanning a dilute solution of the analyte across a range of UV-Vis wavelengths (e.g., 200-400 nm). researchgate.net Beer-Lambert's law, which states that absorbance is directly proportional to concentration, would be applied.
Alternatively, a colorimetric method could be developed. Primary aromatic amines can undergo diazotization followed by coupling with a suitable agent to produce a colored azo dye, the absorbance of which can be measured in the visible region. nih.govarcjournals.orgrasayanjournal.co.in
Table 3: Proposed Parameters for Spectrophotometric Concentration Determination
| Parameter | Proposed Condition |
| Instrument | UV-Vis Spectrophotometer |
| Solvent | Ethanol (B145695) or Methanol |
| Wavelength of Max. Absorbance (λmax) | To be determined experimentally |
| Calibration Range | To be established based on the molar absorptivity |
| Measurement | Absorbance of the sample solution at λmax |
| Calculation | Concentration determined from the calibration curve |
Potentiometric Titration Method:
The basicity of the amino group in this compound allows for its quantification via an acid-base titration. chemguide.co.ukbyjus.com Due to the likely weak basicity of the aromatic amine, a non-aqueous titration is often more suitable than an aqueous one, as it can provide a sharper and more defined endpoint. libretexts.orggfschemicals.comresearchgate.netmetrohm.commt.com
In a non-aqueous titration, a solvent such as glacial acetic acid is used to enhance the basicity of the amine. The titrant would be a strong acid, typically perchloric acid in acetic acid. The endpoint of the titration can be detected potentiometrically using a pH electrode or a specific ion electrode, by monitoring the change in potential as the titrant is added. researchgate.netwikipedia.org
Table 4: Proposed Parameters for Potentiometric Titration
| Parameter | Proposed Condition |
| Instrument | Potentiometric Titrator with a suitable electrode (e.g., glass pH electrode) |
| Solvent | Glacial Acetic Acid |
| Titrant | 0.1 N Perchloric Acid in Acetic Acid |
| Sample Preparation | A accurately weighed amount of this compound dissolved in the solvent |
| Endpoint Detection | Determination of the inflection point from the titration curve (potential vs. volume of titrant) |
Development of Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of the primary amino group can be employed to enhance its detectability, particularly in HPLC and GC.
For HPLC analysis, derivatization with a fluorescent tag can significantly improve sensitivity, allowing for trace-level detection. Dansyl chloride is a classic derivatizing agent that reacts with primary amines to form highly fluorescent sulfonamide derivatives. nih.govnih.gov These derivatives can be detected with high sensitivity using a fluorescence detector.
For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. researchgate.netsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can replace the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and amenable to GC analysis. iu.edu Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another common strategy. nih.gov
Table 5: Potential Derivatization Strategies for this compound
| Analytical Technique | Derivatization Reagent | Purpose |
| HPLC | Dansyl Chloride | Introduction of a fluorescent tag for enhanced sensitivity with fluorescence detection. |
| HPLC | o-Phthalaldehyde (OPA) with a thiol | Formation of a fluorescent isoindole derivative for sensitive detection. |
| GC | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation to increase volatility and thermal stability. |
| GC | Trifluoroacetic Anhydride (TFAA) | Acylation to improve chromatographic properties and volatility. |
The selection of a derivatization strategy would depend on the specific analytical goal, such as the required sensitivity and the instrumentation available. The reaction conditions for any chosen derivatization would need to be carefully optimized to ensure complete and reproducible derivatization.
Environmental and Green Chemistry Considerations in 4 Amino 6 Bromobenzoxazole Research
Development of Sustainable Synthetic Approaches for 4-Amino-6-bromobenzoxazole
The development of sustainable methods for synthesizing benzoxazole (B165842) scaffolds, including halogenated and aminated derivatives like this compound, is a key area of research. Traditional methods often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste. Modern sustainable approaches aim to overcome these limitations through strategies like one-pot reactions, atom-economical processes, and the use of greener reagents.
A primary sustainable route to benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a suitable carbonyl compound or its equivalent. For this compound, this would typically involve a precursor such as a substituted 2-aminophenol reacting with a C1 source. Research into related benzoxazole syntheses highlights several green strategies. For instance, an atom-economical and environmentally friendly approach involves the electrochemical oxidative cyclization of glycine (B1666218) derivatives, which proceeds without a metal catalyst and generates only hydrogen gas as a byproduct. organic-chemistry.org Another approach is the direct carboxylation of aromatic heterocycles using CO2 as a C1 source, which avoids more toxic carbon monoxide sources. organic-chemistry.org
Furthermore, methods that combine reaction and purification steps, such as using polyamine organocatalysts that allow for simple filtration to isolate the product, contribute to a more sustainable process by reducing solvent and energy use during purification. rsc.org The synthesis of benzoxazoles from 2-aminophenols and β-diketones has also been shown to tolerate a variety of substituents on the 2-aminophenol ring, including bromo and chloro groups, suggesting the feasibility of applying these methods to precursors for this compound. acs.org
Catalyst Design and Recycling for Reduced Environmental Impact
Catalyst choice is a cornerstone of green chemistry, with an emphasis on developing efficient, reusable, and non-toxic catalysts. For the synthesis of benzoxazoles, significant progress has been made in moving away from stoichiometric, often corrosive, reagents towards catalytic systems.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Examples applicable to benzoxazole synthesis include:
Metal Nanoparticles: Copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org These heterogeneous catalysts can be recovered and reused without a significant loss of activity. organic-chemistry.org Similarly, air-stable and recyclable copper(II) ferrite (B1171679) nanoparticles, which can be recovered using an external magnet, have proven effective in the synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org
Metal Oxides: Simple metal oxides like alumina (B75360) and mixed oxides such as TiO2–ZrO2 have been employed as green, reusable catalysts for the synthesis of 2-aryl benzoxazoles, offering high yields and short reaction times. rsc.org
Supported Catalysts: Palladium complexes supported on polymers have been used for benzoxazole synthesis, allowing the catalyst to be reused for multiple cycles with minimal degradation in activity. rsc.org Nano SnO2 has also been demonstrated as a green and recyclable catalyst for synthesizing 2-alkylbenzoxazole derivatives. ias.ac.in
Organocatalysts: Metal-free approaches, such as using N,N-dimethyl-4-aminopyridine (DMAP) or homogenous polyamine organocatalysts, provide alternatives that avoid heavy metal contamination of the final product and the environment. organic-chemistry.orgrsc.org
The reusability of these catalysts is a key feature for reducing the environmental impact of producing complex molecules like this compound.
Table 1: Comparison of Various Catalytic Systems in Benzoxazole Synthesis
| Catalyst System | Substrates | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, air | Heterogeneous, recyclable, ligand-free | organic-chemistry.org |
| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | - | Magnetically recoverable, reusable (7 times) | organic-chemistry.org |
| TiO2–ZrO2 | 2-aminophenol, aromatic aldehyde | Acetonitrile (B52724), 60 °C | Green catalyst, short reaction time (15-25 min), high yield | rsc.org |
| Nano SnO2 | 2-aminophenol, benzaldehyde | Ethanol (B145695), room temp. | Recyclable, mild conditions, high yield | ias.ac.in |
| ISO-PECH polyamine | 2-aminophenol, aromatic aldehydes | Methanol, room temp. | Organocatalyst, very short reaction time (2-5 min), high yield | rsc.org |
Solvent Selection and Alternatives in Synthesis
Traditional organic synthesis often relies on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry promotes the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions.
In the context of synthesizing this compound and related compounds, several greener alternatives have been explored:
Water: An efficient method for benzoxazole synthesis uses samarium triflate as a reusable acid catalyst in an aqueous medium under mild conditions. organic-chemistry.org Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent.
Ethanol: As a bio-based solvent, ethanol is a greener alternative to more toxic alcohols or aprotic solvents. It has been used as a medium for synthesizing benzoxazole derivatives with catalysts like fluorophosphoric acid at room temperature. rsc.org A catalyst-free method for synthesizing benzoxazoles from halogenated nitriles also proceeds cleanly in alcoholic solvents. scribd.combath.ac.uk
Acetonitrile: While still a volatile organic solvent, acetonitrile is sometimes considered a greener choice than chlorinated solvents. It has been used in metal oxide-catalyzed syntheses of benzoxazoles. rsc.org
Solvent-Free Reactions: The ultimate green approach is to eliminate the solvent entirely. Mechanochemical methods, such as ball-milling, represent a sustainable technique that can produce compounds in minimal time and with high yields without the need for a solvent. rsc.org Several catalytic systems for benzoxazole synthesis have been successfully employed under solvent-free conditions. rsc.org
Table 2: Effect of Solvent on the Synthesis of 2-phenylbenzo[d]oxazole Catalyzed by nano SnO2
| Entry | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | CH2Cl2 | 2 | 45 | ias.ac.in |
| 2 | Ethanol | 1.5 | 95 | ias.ac.in |
| 3 | Methanol | 1.5 | 90 | ias.ac.in |
| 4 | Acetonitrile | 2 | 60 | ias.ac.in |
| 5 | H2O | 2 | 40 | ias.ac.in |
| 6 | Toluene | 2 | 30 | ias.ac.in |
| 7 | None | 2 | Trace | ias.ac.in |
Data is for the model reaction of 2-aminophenol and benzaldehyde.
Waste Minimization and Byproduct Management Strategies
Waste minimization in the synthesis of this compound is intrinsically linked to the principles discussed above. The adoption of green chemistry strategies directly addresses the reduction of waste at its source.
Key strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and cascade reactions are excellent examples where intermediates are not isolated, reducing solvent use for extraction and purification, and minimizing material losses. organic-chemistry.orgnih.gov Electrochemical methods that generate only H2 as a byproduct have a very high atom economy. organic-chemistry.org
Catalyst Recycling: The use of heterogeneous or magnetically separable nanocatalysts significantly reduces solid waste, as the catalyst is not consumed and can be reused over many cycles. organic-chemistry.orgrsc.org
Benign Byproducts: Reactions should be designed to produce non-toxic and easily manageable byproducts. For example, reactions using air as the oxidant produce water as the sole byproduct, which is environmentally harmless. rsc.org
Process Optimization: Conducting reactions under milder conditions (room temperature, lower pressure) reduces energy consumption. Shortening reaction times, as seen with some nanocatalyst and organocatalyst systems, also contributes to a more efficient and less wasteful process. rsc.orgias.ac.in
Solvent and Reagent Choice: Using water or recyclable solvents minimizes liquid waste. Avoiding toxic additives and heavy metals simplifies waste treatment and prevents long-term environmental contamination. mdpi.comscribd.com
By integrating these principles, the synthesis of specialty chemicals like this compound can be shifted towards a more sustainable and environmentally responsible paradigm.
Future Research Directions and Emerging Trends for 4 Amino 6 Bromobenzoxazole
Exploration of Novel and Efficient Synthetic Routes
The development of novel and efficient synthetic methodologies is paramount for advancing the study of 4-Amino-6-bromobenzoxazole and its derivatives. While classical methods for benzoxazole (B165842) synthesis exist, future research will likely focus on greener, more atom-economical, and scalable approaches.
Future synthetic strategies are expected to include:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of this compound and its analogs. mdpi.com
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity and safer scale-up of the synthesis.
Catalytic Methods: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions and improved functional group tolerance. iiserpune.ac.in
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced workup steps, time and cost savings, less solvent waste. | Identification of compatible sequential reactions and catalyst systems. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.com | Optimization of microwave parameters and solvent choice. |
| Flow Chemistry | Scalability, improved safety, precise control over reaction conditions. | Reactor design and optimization for multi-step syntheses. |
| Novel Catalysis | Milder reaction conditions, higher selectivity, broader substrate scope. iiserpune.ac.in | Development of novel gold or silver-based catalytic systems. iiserpune.ac.in |
Advanced Functionalization and Scaffold Diversification Strategies
The strategic functionalization of the this compound core is crucial for creating diverse chemical libraries for screening. The presence of the amino and bromo substituents provides two distinct handles for chemical modification.
Key areas for future research in this domain include:
Late-Stage Functionalization: Developing methods for the selective modification of the benzoxazole core at a late stage of the synthesis would allow for the rapid generation of diverse analogs.
Cross-Coupling Reactions: The bromine atom is an ideal site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents.
Amino Group Derivatization: The amino group can be readily acylated, alkylated, or used as a nucleophile in various reactions to build more complex structures. rsc.org
Scaffold Hopping: Computational and synthetic efforts can be directed towards replacing the benzoxazole core with other bioisosteric heterocycles to explore new chemical space.
Integration into Advanced Materials Science Applications
The benzoxazole scaffold is known to be a component of various functional materials. The specific substitution pattern of this compound could be leveraged for applications in materials science.
Emerging trends in this area may involve:
Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives are used in OLEDs, and the amino and bomo groups on this compound could be used to tune the electronic and photophysical properties of new materials. ambeed.com
Chemical Sensors: The amino group could act as a recognition site for specific analytes, making derivatives of this compound candidates for the development of novel chemical sensors.
Polymer Science: This compound could serve as a monomer or a building block for the synthesis of high-performance polymers with unique thermal and electronic properties. ambeed.com
Deeper Mechanistic Insights into Molecular Recognition Phenomena
Understanding how derivatives of this compound interact with biological targets at a molecular level is critical for rational drug design.
Future research should focus on:
Structural Biology: Co-crystallization of active derivatives with their target proteins can provide detailed three-dimensional insights into binding modes.
Biophysical Techniques: The use of techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the thermodynamics and kinetics of binding.
Molecular Dynamics (MD) Simulations: Computational simulations can reveal the dynamic nature of the ligand-receptor interactions and help to understand the role of conformational changes in binding. rsc.org
Development of High-Throughput Screening Methodologies for Chemical Libraries
To efficiently explore the biological potential of this compound derivatives, the development of robust high-throughput screening (HTS) assays is essential.
Future efforts in this area will likely involve:
Target-Based Screening: Designing HTS assays against specific enzymes or receptors implicated in disease.
Phenotypic Screening: Utilizing cell-based assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific target.
Fragment-Based Screening: Using smaller fragments of this compound to identify initial binding interactions that can be optimized into more potent leads.
Quantitative HTS (qHTS): Employing qHTS to generate concentration-response curves for all compounds in a library, providing more detailed information on their potency and efficacy. google.com
A table summarizing potential HTS strategies is provided below:
| Screening Method | Description | Potential Applications for this compound |
| Target-Based HTS | Screening against a purified biological target (e.g., an enzyme or receptor). | Identifying inhibitors of specific kinases or proteases. |
| Phenotypic HTS | Screening in a cell-based model to identify a desired cellular outcome. | Discovering compounds with anti-proliferative or anti-inflammatory effects. |
| Fragment-Based Screening | Screening small molecular fragments to identify weak binders for optimization. | Identifying initial hits for subsequent lead optimization. |
| Quantitative HTS (qHTS) | Generating concentration-response curves for a large number of compounds. google.com | Rapidly identifying potent and selective compounds from a library of derivatives. google.com |
Computational Design and Optimization of Novel Derivatives with Predicted Properties
In silico methods are becoming increasingly integral to the drug discovery and material design process. Computational chemistry can be a powerful tool for guiding the synthesis and optimization of this compound derivatives.
Future computational approaches will likely include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the chemical structure of derivatives with their biological activity or material properties.
Virtual Screening: Using docking simulations to screen large virtual libraries of this compound derivatives against the three-dimensional structure of a target.
De Novo Design: Employing computational algorithms to design novel derivatives with optimized binding affinity and other desired properties from the ground up.
ADME/Tox Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the design process. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Amino-6-bromobenzoxazole, and how are intermediates characterized?
- Methodological Answer : A common approach involves multi-step synthesis starting with halogenated precursors. For example, brominated intermediates can be functionalized via nucleophilic substitution or coupling reactions. Characterization typically employs ¹H/¹³C NMR for structural verification and HPLC for purity analysis (>95%). Reaction conditions (e.g., reflux in DMSO or ethanol with catalysts like acetic acid) are critical for yield optimization . Recrystallization using water-ethanol mixtures improves purity, as seen in analogous benzoxadiazole syntheses .
Q. What safety protocols are essential when handling this compound and its intermediates?
- Methodological Answer : Due to potential corrosivity and toxicity (similar to 4-bromobenzoyl chloride), use PPE (gloves, goggles) and work in a fume hood. Follow REACH regulations for waste disposal. First-aid measures for exposure include rinsing eyes with water (15+ minutes) and removing contaminated clothing immediately . Store in sealed containers under inert atmospheres to prevent degradation .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic (FTIR, NMR) techniques. For example, HPLC with a C18 column and acetonitrile/water mobile phase resolves impurities. NMR signals for the amino (-NH₂) and bromo (-Br) groups confirm functionalization . Melting point analysis (e.g., 141–143°C for related triazoles) provides additional validation .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying reaction conditions?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like solvent polarity (DMSO vs. ethanol), temperature (reflux vs. RT), and catalyst loading. For instance, DMSO enhances solubility in triazole synthesis, achieving 65% yields, while glacial acetic acid accelerates Schiff base formation in benzaldehyde reactions . Kinetic studies (e.g., time vs. yield curves) identify rate-limiting steps .
Q. What strategies reconcile contradictory bioactivity data in pharmacological studies of this compound derivatives?
- Methodological Answer : Apply meta-analysis to aggregate data across studies, adjusting for variables like cell lines (e.g., SKRB-3 vs. HepG2) and assay protocols. For example, derivatives showing anti-cancer activity in SW620 colon cells but not in HepG2 may reflect tissue-specific uptake . Molecular docking studies clarify target binding discrepancies (e.g., variations in enzyme active sites) . Transparent reporting of solvent/DMSO concentrations in bioassays minimizes false negatives .
Q. How can structural modifications enhance the selectivity of this compound for neurological targets?
- Methodological Answer : Introduce substituents (e.g., morpholine, sulfonamide) at the 2-position to modulate lipophilicity and blood-brain barrier penetration. QSAR models predict bioactivity trends, while crystallography (e.g., CrysAlis PRO software) validates binding conformations . For Huntington’s disease, fluorinated analogs may improve metabolic stability .
Q. What mixed-methods approaches integrate qualitative and quantitative data in studying this compound’s mechanism of action?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with phenotypic screening (e.g., anti-inflammatory assays). For example, downregulation of TNF-α (quantitative) paired with microscopy-based cell viability (qualitative) provides mechanistic insights. Iterative analysis aligns outliers with experimental artifacts (e.g., solvent toxicity) .
Data Analysis & Reproducibility
Q. How should researchers address variability in antimicrobial activity data across labs?
- Methodological Answer : Standardize protocols using CLSI guidelines for MIC assays. Include positive controls (e.g., ciprofloxacin) and validate via inter-laboratory reproducibility trials . Discrepancies in zone-of-inhibition measurements may stem from agar depth or inoculum size variations .
Q. What frameworks ensure ethical sharing of this compound data while protecting patient privacy in translational studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
